molecular formula C30H60O8 B8205476 2,3-Dihydroxypropyl nonanoate;nonanoic acid

2,3-Dihydroxypropyl nonanoate;nonanoic acid

Cat. No.: B8205476
M. Wt: 548.8 g/mol
InChI Key: UFHSKYVSBOJKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxypropyl nonanoate is an ester derived from nonanoic acid and 2,3-dihydroxypropyl alcohol.

Properties

IUPAC Name

2,3-dihydroxypropyl nonanoate;nonanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O4.2C9H18O2/c1-2-3-4-5-6-7-8-12(15)16-10-11(14)9-13;2*1-2-3-4-5-6-7-8-9(10)11/h11,13-14H,2-10H2,1H3;2*2-8H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHSKYVSBOJKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)O.CCCCCCCCC(=O)O.CCCCCCCCC(=O)OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxypropyl nonanoate can be synthesized through the esterification of nonanoic acid with 2,3-dihydroxypropyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

Industrial production of 2,3-dihydroxypropyl nonanoate follows similar principles but on a larger scale. The process involves the continuous feeding of nonanoic acid and 2,3-dihydroxypropyl alcohol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester is separated from the reaction mixture through distillation .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl nonanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

2,3-Dihydroxypropyl nonanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Used in the production of surfactants, lubricants, and plasticizers

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl nonanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biomolecules, affecting their structure and function. Additionally, the ester group can undergo hydrolysis to release nonanoic acid and 2,3-dihydroxypropyl alcohol, which can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydroxypropyl nonanoate is unique due to the presence of both hydroxyl and ester functional groups, which allow it to participate in a wide range of chemical reactions. Its intermediate chain length also provides a balance between hydrophilic and hydrophobic properties, making it versatile for various applications .

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